Concanamycin
Description
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Properties
Molecular Formula |
C39H64O10 |
|---|---|
Molecular Weight |
692.9 g/mol |
IUPAC Name |
(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20-/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 |
InChI Key |
YNZXLMPHTZVKJN-VBKCWIKWSA-N |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O |
Synonyms |
concanamycin F concanolide A |
Origin of Product |
United States |
Q & A
Q. What is the molecular mechanism of Concanamycin A in inhibiting vacuolar ATPase (V-ATPase)?
this compound A specifically targets the V-ATPase proton pump by binding to the transmembrane subunit c (V domain), disrupting proton translocation and lysosomal/endosomal acidification . This inhibition blocks cellular processes dependent on pH gradients, such as protein degradation in lysosomes and neurotransmitter loading into synaptic vesicles. Methodologically, researchers confirm this mechanism using pH-sensitive fluorescent dyes (e.g., BCECF) in flow cytometry assays, where this compound A treatment elevates intracellular pH in yeast or mammalian cells .
Q. How do researchers validate the specificity of this compound A as a V-ATPase inhibitor?
Specificity is validated through competitive binding assays and comparative studies with other V-ATPase inhibitors (e.g., Bafilomycin A1). For example, in Cryptococcus neoformans studies, this compound A’s inhibition of perforin-mediated cytotoxicity in NK cells was confirmed by comparing its effects to genetic knockdown of V-ATPase subunits . Additionally, dose-response curves (e.g., IC values) and Z’-factor analysis in high-throughput screens ensure minimal off-target effects .
Q. What are the standard protocols for preparing and storing this compound A in experimental settings?
this compound A is typically stored as a powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 6 months). Working concentrations range from 1–100 nM, depending on cell type and assay duration. Researchers must pre-test solvent compatibility (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can researchers optimize time-course assays using this compound A to study dynamic pH changes?
Time-course experiments require precise synchronization of drug application and sampling. In yeast studies, BCECF-labeled cells are treated with this compound A (3–5 μM) and sampled at 30, 90, and 150 minutes post-treatment using flow cytometry. Replicate averaging (n=4–8) and Z’-factor calculations (≥0.5) ensure reproducibility . For live-cell imaging, researchers use pH-sensitive GFP probes (e.g., pHluorin) with real-time data acquisition to capture rapid pH fluctuations.
Q. How do researchers resolve contradictions in this compound A’s role in cytotoxicity assays across different model systems?
Discrepancies arise from cell-type-specific V-ATPase isoforms or compensatory pathways. For example, in NK cells, this compound A blocks perforin-mediated killing of Cryptococcus at pH 6.6 and 7.4, but residual activity may persist in cells with alternative proton pumps . To address this, researchers combine this compound A with isoform-specific siRNA or CRISPR-KO models. Statistical rigor (e.g., ANOVA with post-hoc tests) and replication across ≥3 biological repeats are critical .
Q. What methodological strategies are used to study this compound A’s impact on autophagy-lysosomal pathways?
Researchers employ tandem fluorescent LC3 reporters (mRFP-GFP-LC3) to differentiate autophagosomes (GFP+/mRFP+) and autolysosomes (GFP−/mRFP+). This compound A treatment (20 nM, 6–12 hours) blocks autolysosome acidification, trapping LC3 in GFP+/mRFP+ puncta. Western blotting for p62/SQSTM1 and LC3-II turnover further quantifies autophagic flux. Parallel controls with lysosomal inhibitors (e.g., chloroquine) validate specificity .
Q. How can this compound A be integrated into multi-omics studies to explore its broader cellular effects?
Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling after this compound A treatment (24–48 hours) reveal pathways beyond V-ATPase inhibition, such as mTOR signaling or oxidative stress responses. Researchers use gene set enrichment analysis (GSEA) to prioritize hits and validate findings with orthogonal assays (e.g., Seahorse metabolic profiling). Data are deposited in public repositories (e.g., GEO, PRIDE) for reproducibility .
Experimental Design & Data Analysis
What frameworks guide the formulation of research questions for this compound A studies?
The PICO framework (Population, Intervention, Comparison, Outcome) is used to structure hypotheses. For example:
Q. How should researchers address ethical considerations in studies involving this compound A and human-derived cells?
For primary human cells (e.g., PBMCs), protocols must comply with institutional review board (IRB) guidelines, including informed consent and anonymization. This compound A’s cytotoxicity necessitates strict biosafety protocols (e.g., BSL-2 for Cryptococcus studies) and validation of apoptosis endpoints (e.g., Annexin V/PI staining) to minimize unnecessary cell death .
Q. What statistical methods are recommended for analyzing this compound A dose-response data?
Nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) calculate IC values. For time-course data, mixed-effects models account for intra-experiment variability. Researchers report effect sizes (e.g., Cohen’s d) and 95% confidence intervals, avoiding p-value misuse. Replicates (n ≥ 3) and blinding during data acquisition reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
